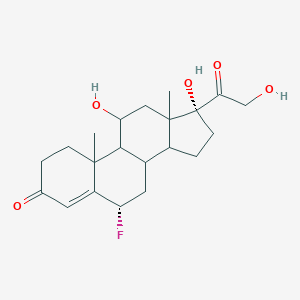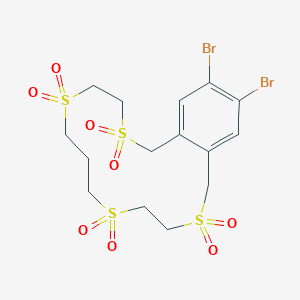![molecular formula C28H22N4O4 B304643 N'-[(6-methyl-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide](/img/structure/B304643.png)
N'-[(6-methyl-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(6-methyl-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. The compound is a hydrazone derivative of chromone that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of N-[(6-methyl-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide is not fully understood. However, studies have suggested that the compound exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. The compound has also been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects:
N-[(6-methyl-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide has been shown to exhibit various biochemical and physiological effects. The compound has been shown to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes in cancer cells. The compound has also been shown to inhibit the activity of certain inflammatory mediators.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-[(6-methyl-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide is its significant anticancer activity against various cancer cell lines. The compound also exhibits anti-inflammatory and antioxidant properties. However, one of the limitations of the compound is its poor solubility in water, which can affect its bioavailability.
Orientations Futures
There are several future directions for the study of N-[(6-methyl-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide. One direction is to study the compound's efficacy in animal models of cancer to determine its potential as a therapeutic agent. Another direction is to investigate the compound's mechanism of action in more detail to identify potential targets for cancer therapy. Additionally, the development of novel formulations of the compound with improved solubility and bioavailability is also an area of future research.
Méthodes De Synthèse
The synthesis of N-[(6-methyl-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide has been reported using different methods. One of the methods involves the reaction of 6-methyl-4-oxo-4H-chromene-3-carbaldehyde with 2-(1-phenyl-1H-pyrazol-5-yl)phenol in the presence of hydrazine hydrate and acetic acid. The resulting product is then reacted with 2-bromoacetic acid ethyl ester to obtain the final product.
Applications De Recherche Scientifique
N-[(6-methyl-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide has been studied for its potential therapeutic applications. Studies have shown that the compound exhibits significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound has also been shown to have anti-inflammatory and antioxidant properties.
Propriétés
Nom du produit |
N'-[(6-methyl-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide |
|---|---|
Formule moléculaire |
C28H22N4O4 |
Poids moléculaire |
478.5 g/mol |
Nom IUPAC |
N-[(Z)-(6-methyl-4-oxochromen-3-yl)methylideneamino]-2-[2-(2-phenylpyrazol-3-yl)phenoxy]acetamide |
InChI |
InChI=1S/C28H22N4O4/c1-19-11-12-26-23(15-19)28(34)20(17-35-26)16-29-31-27(33)18-36-25-10-6-5-9-22(25)24-13-14-30-32(24)21-7-3-2-4-8-21/h2-17H,18H2,1H3,(H,31,33)/b29-16- |
Clé InChI |
GVMORENYQVGDRD-MWLSYYOVSA-N |
SMILES isomérique |
CC1=CC2=C(C=C1)OC=C(C2=O)/C=N\NC(=O)COC3=CC=CC=C3C4=CC=NN4C5=CC=CC=C5 |
SMILES |
CC1=CC2=C(C=C1)OC=C(C2=O)C=NNC(=O)COC3=CC=CC=C3C4=CC=NN4C5=CC=CC=C5 |
SMILES canonique |
CC1=CC2=C(C=C1)OC=C(C2=O)C=NNC(=O)COC3=CC=CC=C3C4=CC=NN4C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 7-amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinoline-8-carboxylate](/img/structure/B304563.png)
![2-(Benzylsulfanyl)-4-(4-chlorophenyl)-5,6-dihydrothieno[2,3-h]quinoline-3-carbonitrile](/img/structure/B304564.png)
![10-[(hydroxyimino)methyl]-13-methyl-17-oxo-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B304569.png)
![(13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxapentacyclo[14.2.1.01,13.02,10.05,9]nonadecane](/img/structure/B304570.png)
![(13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxa-18-azapentacyclo[14.3.1.01,13.02,10.05,9]icos-18-ene](/img/structure/B304571.png)

![N-decyl-N-[4,5-dicyano-2-({decyl[(4-methylphenyl)sulfonyl]amino}methyl)benzyl]-4-methylbenzenesulfonamide](/img/structure/B304574.png)

![N'-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(4-isoxazolyl)phenoxy]acetohydrazide](/img/structure/B304576.png)
![2-{[5-(3,5-dichlorophenyl)-1-phenyl-1H-pyrazol-3-yl]oxy}-N'-[(4-oxo-4H-chromen-3-yl)methylene]acetohydrazide](/img/structure/B304577.png)
![N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide](/img/structure/B304579.png)
![(6E)-6-[[2-(tetrazolo[1,5-a]quinoxalin-4-yl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B304581.png)
![Acetone {3-[(2-hydroxyethyl)sulfanyl]-2-quinoxalinyl}hydrazone](/img/structure/B304582.png)
![(6E)-6-[[2-[3-(2-hydroxyethylsulfanyl)quinoxalin-2-yl]hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B304583.png)